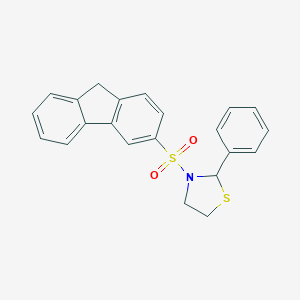
6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at positions 6 and 7, a phenoxyphenyl sulfonyl group at position 2, and a tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline skeleton.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under acidic conditions to introduce methoxy groups at positions 6 and 7.
Attachment of the Phenoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core with 4-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Halogenated or otherwise substituted aromatic compounds.
Applications De Recherche Scientifique
6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenoxyphenyl sulfonyl group.
2-Phenylsulfonyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups at positions 6 and 7.
4-Phenoxybenzenesulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
6,7-Dimethoxy-2-((4-phenoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy groups and the phenoxyphenyl sulfonyl group distinguishes it from other related compounds and contributes to its diverse applications in scientific research.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(4-phenoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-27-22-14-17-12-13-24(16-18(17)15-23(22)28-2)30(25,26)21-10-8-20(9-11-21)29-19-6-4-3-5-7-19/h3-11,14-15H,12-13,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLYOUOJFZEMSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492465.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-iodobenzenesulfonamide](/img/structure/B492467.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-dihydro-5-acenaphthylenesulfonamide](/img/structure/B492468.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B492470.png)

![2-(4-methoxyphenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492472.png)
![2-(4-chlorophenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492476.png)

![2-(4-chlorophenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492478.png)
![4-[3-(9H-fluoren-2-ylsulfonyl)-1,3-thiazolidin-2-yl]phenyl methyl ether](/img/structure/B492480.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B492481.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B492483.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492484.png)
![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B492485.png)
